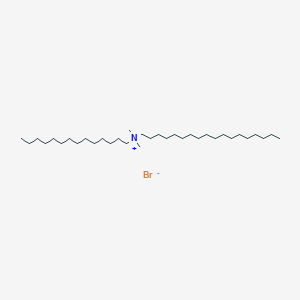
N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyltetradecylamine with an appropriate alkyl halide, such as octadecyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethyltetradecylamine+octadecyl bromide→N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same quaternization reaction but is optimized for large-scale production with controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions. The reaction conditions often include aqueous or alcoholic solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, usually in an acidic medium.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed, often in an organic solvent like tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products are typically the corresponding substituted ammonium compounds.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Reactions: Reduction reactions generally yield the corresponding reduced ammonium compounds.
Scientific Research Applications
N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the production of surfactants, detergents, and emulsifiers, enhancing the stability and performance of various products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial activity is primarily due to the compound’s ability to disrupt membrane integrity and permeability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyltetradecylamine
- N,N-Dimethylmyristylamine
- Quaternary ammonium compounds, di-C16-18-alkyldimethyl, chlorides
Uniqueness
N,N-Dimethyl-N-tetradecyloctadecan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of the bromide ion. This combination provides it with distinct surfactant and antimicrobial properties, making it particularly effective in applications requiring strong surface activity and microbial control.
Properties
CAS No. |
63028-41-1 |
|---|---|
Molecular Formula |
C34H72BrN |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
dimethyl-octadecyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C34H72N.BrH/c1-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-35(3,4)33-31-29-27-25-23-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JTSHJNKGJSSZIP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


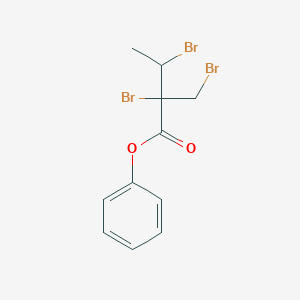
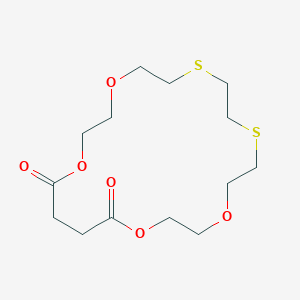

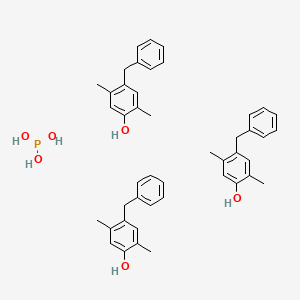

![4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid](/img/structure/B14518658.png)
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B14518661.png)
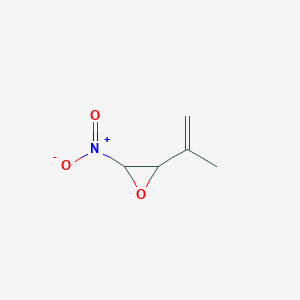
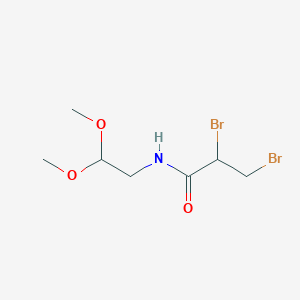
![2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14518685.png)
![Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14518687.png)
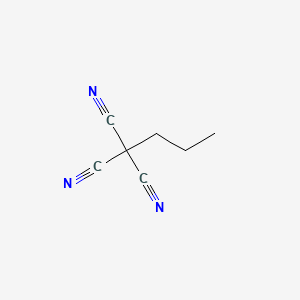
![1-Butoxy-4-[1-(4-methoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14518698.png)
![{2-[(2,3-Dimethylnaphthalen-1-yl)amino]phenyl}acetic acid](/img/structure/B14518701.png)
